N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide
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Overview
Description
N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide typically involves a multi-step process. One common method includes the reaction of thiourea, malonodinitrile, and an aromatic aldehyde in absolute isopropyl alcohol in the presence of sodium isopropylate at room temperature . This reaction yields 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles, which can be further reacted with dimethyl chloroethynylphosphonate to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to hydroxyl and thiol groups, respectively.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl or thiol derivatives.
Scientific Research Applications
N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: It is explored for use in the development of new materials, such as dyes and solar energy materials.
Mechanism of Action
The mechanism of action of N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with nucleic acids, disrupting their function and leading to cell death in the case of anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles
- Dimethyl (8-cyano-7-aryl-5-thioxo-5,6-dihydroimidazo[1,2-c]pyrimidin-2-yl)phosphonates
Uniqueness
N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is unique due to its fused pyrimidine-furan structure, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c10-6-5(8(15)13-9(17)12-6)11-7(14)4-2-1-3-16-4/h1-3H,(H,11,14)(H4,10,12,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAGAXLAJGOZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(NC(=S)NC2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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